molecular formula C17H32N2O2 B2501337 tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate CAS No. 1286264-16-1

tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate

Cat. No.: B2501337
CAS No.: 1286264-16-1
M. Wt: 296.455
InChI Key: WTUFEALJAPPSMK-SHTZXODSSA-N
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Description

tert-Butyl (1R,4R)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate is a carbamate derivative featuring a cyclohexyl backbone with a cyclopentylmethyl amino substituent and a tert-butoxycarbonyl (Boc) protecting group.

Properties

IUPAC Name

tert-butyl N-[4-(cyclopentylmethylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-15-10-8-14(9-11-15)18-12-13-6-4-5-7-13/h13-15,18H,4-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUFEALJAPPSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s cyclopentylmethyl amino group distinguishes it from analogs with varied substituents. Key comparisons include:

a) Alkyl and Alkyne Substituents
  • tert-Butyl (1R,2R)-2-(3-Butynylamino)cyclohexylcarbamate (4b) (): Substituent: 3-butynylamino (linear alkyne). Melting point: 89–90°C; [α]D: –30.5 (CHCl3).
  • tert-Butyl cyclohexylcarbamate (): Substituent: Simple cyclohexyl. Synthesis yield: 51% (via NaH/DMF alkylation).
b) Aromatic and Halogenated Substituents
  • tert-Butyl (1R,4R)-4-(2-fluorobenzamido)cyclohexylcarbamate ():

    • Substituent: 2-fluorobenzamido (electron-withdrawing fluorine).
    • Fluorine enhances metabolic stability and binding affinity in drug candidates compared to the aliphatic cyclopentylmethyl group .
  • tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate (): Substituent: 2-bromobenzyl (bulky, halogenated aromatic). Molecular weight: 383.32 (higher than target compound’s estimated ~350–360 range). Bromine’s polarizability may increase reactivity in cross-coupling reactions .
c) Heterocyclic Substituents
  • tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate ():
    • Substituent: 5-fluoro-1-oxoisoindolin-2-yl (fluorinated heterocycle).
    • Molecular formula: C19H25FN2O3; purity: >95%.
    • The heterocyclic moiety introduces hydrogen-bonding capability, contrasting with the cyclopentylmethyl group’s hydrophobic interactions .

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) [α]D (CHCl3) Key Substituent
Target Compound* ~350–360† N/A N/A Cyclopentylmethyl amino
tert-Butyl (1R,2R)-2-(3-Butynylamino)cyclohexylcarbamate N/A 89–90 –30.5 3-Butynylamino
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate 228.33 N/A N/A Aminomethyl
tert-Butyl (1R,4R)-4-(2-chlorobenzamido)cyclohexylcarbamate 352.86 N/A N/A 2-Chlorobenzamido

*Estimated based on analogs; †Calculated from similar structures (e.g., C19H25FN2O3 in has MW 348.41).

  • Optical Activity : Compounds like 4b and 5b () exhibit significant optical rotation ([α]D –30.5 to –37.7), suggesting chiral centers influence conformational behavior. The target compound’s stereochemistry (1R,4R) may similarly affect its interactions.
  • Solubility: Aminomethyl derivatives (e.g., ) likely have higher aqueous solubility due to polar groups, whereas cyclopentylmethyl analogs prioritize lipid membrane permeability.

Q & A

Basic Research Questions

What are the key synthetic steps for preparing tert-Butyl (1R,4R)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate?**

  • Methodological Answer : The synthesis typically involves reductive amination between a cyclohexanone precursor (e.g., 4-(dibenzylamino)cyclohexan-1-one) and cyclopentylmethylamine. Sodium triacetoxyborohydride (NaHB(OAc)₃) in dichloromethane (DCM) with acetic acid (HOAc) is used to stabilize the imine intermediate and achieve stereocontrol . Subsequent Boc protection of the amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., K₂CO₃ in DMF) yields the final product. Purification via silica gel chromatography is critical to isolate the diastereomers .

Q. Which characterization techniques are essential for confirming the compound’s structure?

  • Methodological Answer :

  • 1H NMR : Key peaks include the tert-butyl group (δ ~1.36 ppm, singlet, 9H) and cyclohexyl protons (δ 1.2–2.3 ppm, multiplet) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns. For example, a molecular ion at m/z 353.3 corresponds to C₁₈H₃₃N₂O₂ .
  • HPLC : Chiral chromatography distinguishes enantiomers, ensuring >95% stereochemical purity .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

  • Methodological Answer :

  • Reducing Agents : NaHB(OAc)₃ in DCM/HOAc selectively reduces the imine to the (1R*,4R*) configuration due to steric hindrance from the cyclohexyl ring . Alternative agents like LiAlH₄ may lead to epimerization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., THF) favor alternative conformers. For example, DCM enhances diastereoselectivity by ~20% compared to THF .
  • Temperature : Reactions at 0–5°C minimize side reactions (e.g., over-reduction), improving yield by 15–20% .

Q. What strategies resolve contradictions in NMR data between synthetic batches?

  • Methodological Answer :

  • Variable Coupling Constants : Discrepancies in cyclohexyl proton splitting (δ 3.1–3.3 ppm) may arise from chair-flip conformers. Low-temperature NMR (e.g., –40°C in CDCl₃) stabilizes the dominant conformation .
  • Impurity Identification : Use 2D NMR (COSY, HSQC) to detect byproducts like unreacted cyclopentylmethylamine (δ 1.5–1.8 ppm, multiplet) .
  • Crystallography : Single-crystal X-ray diffraction definitively assigns stereochemistry, resolving ambiguities from overlapping signals .

Q. How can yield be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Loading : Increasing NaHB(OAc)₃ from 1.2 to 2.0 equivalents improves conversion from 75% to 92% but requires careful pH control (pH 5–6) to avoid decomposition .
  • Workup Efficiency : Replace aqueous washes with solid-phase extraction (e.g., SCX resin) to recover unreacted amine, reducing waste .
  • Crystallization : Use tert-butyl methyl ether (MTBE) as an antisolvent to precipitate the product in >99% purity, avoiding chromatography .

Q. How does substituting the cyclopentylmethyl group affect biological activity in SAR studies?

  • Methodological Answer :

  • Comparative Analysis : Replace cyclopentylmethyl with benzyl or 4-fluorobenzyl groups (as in ). Test affinity for targets like G protein-coupled receptors (GPCRs) via radioligand binding assays.
  • Data Interpretation : For example, 4-fluorobenzyl analogs show 3-fold higher binding (IC₅₀ = 12 nM vs. 35 nM for cyclopentylmethyl) due to enhanced hydrophobic interactions .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses, guiding rational design of derivatives with improved selectivity .

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